ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The oxolan-3-one moiety can be introduced through a subsequent esterification reaction. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-N-(2-oxooxolan-3-yl)octanamide: This compound shares the oxolan-3-one moiety and has similar chemical properties.
Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate: Another compound with a similar structural framework, used in various synthetic applications.
Uniqueness
Ethyl 1-(2-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the triazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H11N3O4 |
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Molecular Weight |
225.20 g/mol |
IUPAC Name |
ethyl 1-(2-oxooxolan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C9H11N3O4/c1-2-15-8(13)6-5-12(11-10-6)7-3-4-16-9(7)14/h5,7H,2-4H2,1H3 |
InChI Key |
QKSPKHZLWORBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2CCOC2=O |
Origin of Product |
United States |
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